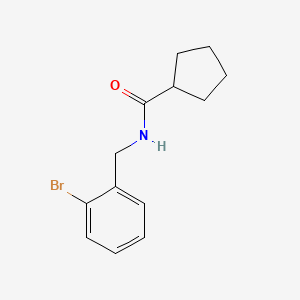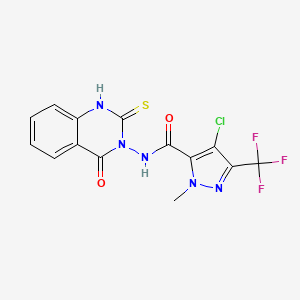
1,3-dimethyl-5-(3-nitrobenzylidene)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolidinone derivatives, including those similar to the target compound, typically involves the reaction of corresponding benzylidene compounds with various reagents under specific conditions. For example, imidazolidinones have been synthesized from amino acids and isocyanates, demonstrating a versatile approach to obtaining these compounds (Wilhelm et al., 1966).
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is characterized by X-ray diffraction analysis, confirming their intricate molecular geometry. A study detailing the crystal structure, Hirshfeld surface analysis, and PIXEL calculations of a 1:1 epimeric mixture of imidazolidinones highlights the complexity of these compounds’ molecular structures (Gomes et al., 2019).
Chemical Reactions and Properties
The chemical behavior of imidazolidinone derivatives includes reactions such as nitrosation and cyclization, leading to the formation of various substituted products. Their reactivity under different conditions demonstrates the potential for creating a wide range of derivatives with diverse biological activities (Kravchenko et al., 2008).
Physical Properties Analysis
The physical properties of imidazolidinone derivatives, such as solubility and thermal behavior, are crucial for their application in pharmaceutical formulations. Polyimides derived from imidazolidinone compounds have shown excellent solubility in various solvents and high thermal stability, indicating their potential for industrial and medicinal use (Seçkin et al., 2003).
Chemical Properties Analysis
The chemical properties of imidazolidinones, including their reactivity towards other compounds and their potential as catalysts or inhibitors, have been explored in various studies. For instance, derivatives of imidazolidinone have been evaluated for their antimicrobial and antitubercular activities, showcasing their significance in developing new therapeutic agents (Samadhiya et al., 2014).
Aplicaciones Científicas De Investigación
Catalysis
The compound has been studied for its utility in catalysis. For example, a water-soluble carbene complex was synthesized and utilized as a catalyst for the synthesis of 2,3-dimethylfuran, demonstrating the compound's role in facilitating intramolecular cyclization reactions. This illustrates its potential in green chemistry and catalytic applications, highlighting the ability to recover and reuse the catalyst for multiple runs, thereby promoting sustainable chemical processes (Özdemir et al., 2001).
Antimicrobial and Antitubercular Activities
Research has shown the compound's derivatives to exhibit significant antimicrobial and antitubercular properties. N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives synthesized from the compound were tested against selected bacteria, fungi, and Mycobacterium tuberculosis, confirming their potential as therapeutic agents (Samadhiya et al., 2014).
Supramolecular Chemistry
The compound has applications in supramolecular chemistry, where its derivatives have been used to study supramolecular self-assembly driven by hydrogen bonding and various π-hole interactions. Such studies are crucial for understanding molecular interactions and can lead to the development of novel materials and molecular devices (Andleeb et al., 2017).
Synthesis of Heterocyclic Compounds
The compound is a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been utilized in the preparation of stereocontrolled alkylaminomethylidene derivatives of 2-thiohydantoins, showcasing its applicability in synthesizing structurally complex and functionally diverse molecules (Chérouvrier et al., 2002).
Anticancer Activity
Another significant application of the compound's derivatives is in the field of anticancer research. For instance, 6-nitroindazole linked thiazolidines synthesized from the compound were screened for their antibacterial, antifungal, and antitubercular activities, as well as for their potential anti-inflammatory and anticancer effects, highlighting the compound's importance in the development of new therapeutic agents (Samadhiya & Sharma, 2014).
Propiedades
IUPAC Name |
(5Z)-1,3-dimethyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-13-10(11(16)14(2)12(13)19)7-8-4-3-5-9(6-8)15(17)18/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKENABXMBFXRSI-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1,3-dimethyl-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)
![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B4580211.png)

![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)